N-cyclohexyl-2-methoxy-5-(trifluoromethyl)benzamide
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Overview
Description
N-cyclohexyl-2-methoxy-5-(trifluoromethyl)benzamide is an organic compound with the molecular formula C15H18F3NO2 It is characterized by the presence of a cyclohexyl group, a methoxy group, and a trifluoromethyl group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-2-methoxy-5-(trifluoromethyl)benzamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-methoxy-5-(trifluoromethyl)benzoic acid and cyclohexylamine.
Amidation Reaction: The key step involves the amidation of 2-methoxy-5-(trifluoromethyl)benzoic acid with cyclohexylamine. This reaction is usually carried out in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.
Purification: The crude product is purified using techniques like recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and efficiency. The use of automated systems and continuous flow processes can further enhance the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-2-methoxy-5-(trifluoromethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) in tetrahydrofuran (THF) are common reducing agents.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of 2-methoxy-5-(trifluoromethyl)benzaldehyde or 2-methoxy-5-(trifluoromethyl)benzoic acid.
Reduction: Formation of N-cyclohexyl-2-methoxy-5-(trifluoromethyl)aniline.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
N-cyclohexyl-2-methoxy-5-(trifluoromethyl)benzamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-cyclohexyl-2-methoxy-5-(trifluoromethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the methoxy group can influence its electronic properties. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-cyclohexyl-2-methoxybenzamide
- N-cyclohexyl-5-(trifluoromethyl)benzamide
- N-cyclohexyl-2-methoxy-4-(trifluoromethyl)benzamide
Uniqueness
N-cyclohexyl-2-methoxy-5-(trifluoromethyl)benzamide is unique due to the specific positioning of the methoxy and trifluoromethyl groups on the benzamide core. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C15H18F3NO2 |
---|---|
Molecular Weight |
301.30 g/mol |
IUPAC Name |
N-cyclohexyl-2-methoxy-5-(trifluoromethyl)benzamide |
InChI |
InChI=1S/C15H18F3NO2/c1-21-13-8-7-10(15(16,17)18)9-12(13)14(20)19-11-5-3-2-4-6-11/h7-9,11H,2-6H2,1H3,(H,19,20) |
InChI Key |
FOPXFQWCHKOTMV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(F)(F)F)C(=O)NC2CCCCC2 |
Origin of Product |
United States |
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